5-Nitrothiophene-2-carboxylic acid

Description

The exact mass of the compound 5-Nitrothiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41707. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitrothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

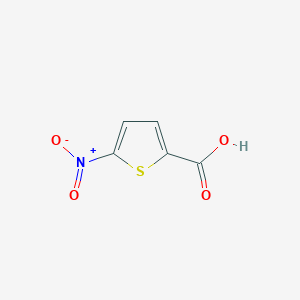

Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPVPOHGXLUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212509 | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-37-9 | |

| Record name | 5-Nitro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL3FTQ5YCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitrothiophene-2-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 5-Nitrothiophene-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount for successful research and development. This guide provides a comprehensive overview of the core physical properties of 5-Nitrothiophene-2-carboxylic acid, a compound of interest in various chemical syntheses.

Core Physical Properties

5-Nitrothiophene-2-carboxylic acid is a solid organic compound with the chemical formula C₅H₃NO₄S.[1][2] Its molecular structure, characterized by a thiophene ring substituted with a nitro group and a carboxylic acid group, dictates its physical and chemical behavior.

Data Presentation

A summary of the key physical properties of 5-Nitrothiophene-2-carboxylic acid is presented in the table below for easy reference and comparison. These values have been compiled from various sources and represent a range of reported data.

| Physical Property | Value | References |

| Molecular Weight | 173.15 g/mol | [1][2][3] |

| Appearance | Yellow to light brown or pale yellow solid/powder | [3][4][5] |

| Melting Point | 154-162 °C | [1][4][5][6] |

| Boiling Point | 367.2 ± 27.0 °C (Predicted) | [1][5][6] |

| Density | 1.676 - 1.7 g/cm³ (Predicted) | [1][6][7] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in DMSO and DMF | [3] |

| pKa | ~2.4 - 2.69 (Predicted for the carboxylic acid group) | [1][3][5] |

| CAS Number | 6317-37-9 | [1][2][6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. Below are generalized protocols for the synthesis and determination of key physical properties of 5-Nitrothiophene-2-carboxylic acid, based on common laboratory practices.

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

A common method for the synthesis of 5-Nitrothiophene-2-carboxylic acid involves the oxidation of 5-nitrothiophene-2-carboxaldehyde.[1]

Materials:

-

5-nitrothiophene-2-carboxaldehyde

-

Dioxane

-

Sulfamic acid

-

Sodium chlorite

-

Ethyl acetate

-

Water

-

5% Sodium bicarbonate (NaHCO₃) solution

-

2N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-nitrothiophene-2-carboxaldehyde and sulfamic acid in dioxane and cool the mixture to 0 °C.

-

Slowly add an aqueous solution of sodium chlorite dropwise to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Extract the reaction mixture by partitioning with ethyl acetate and water.

-

Separate the organic phase and extract it twice with a 5% NaHCO₃ solution.

-

Adjust the pH of the basic aqueous phase to 2 with 2N HCl.

-

Extract the acidified aqueous phase twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[1]

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the 5-Nitrothiophene-2-carboxylic acid sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Determination of Solubility

Procedure:

-

To determine solubility in water, add a small, known amount of 5-Nitrothiophene-2-carboxylic acid to a test tube containing a known volume of deionized water.

-

Agitate the mixture at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

Visually inspect the mixture for any undissolved solid. If the solid dissolves completely, add more solute until saturation is reached. The compound is generally reported as insoluble in water.[3]

-

Repeat the process with organic solvents such as DMSO and DMF to determine its solubility. The compound is reported to be soluble in these solvents.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of 5-Nitrothiophene-2-carboxylic acid.

Caption: Synthesis workflow for 5-Nitrothiophene-2-carboxylic acid.

References

- 1. 5-Nitrothiophene-2-carboxylic acid CAS#: 6317-37-9 [chemicalbook.com]

- 2. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Nitrothiophene-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & SDS | Chemical Information China [chemheterocycles.com]

- 4. 5-Nitro-2-thiophenecarboxylic Acid | 6317-37-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. 5-Nitrothiophene-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Nitrothiophene-2-carboxylic acid | CAS#:6317-37-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 5-Nitrothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitrothiophene-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, offering a core resource for researchers in the field.

Core Chemical and Physical Data

5-Nitrothiophene-2-carboxylic acid is a stable, yellow to light brown solid compound. Its key quantitative properties are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-Nitrothiophene-2-carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃NO₄S | [1] |

| Molecular Weight | 173.15 g/mol | [2] |

| CAS Number | 6317-37-9 | [2] |

| Appearance | Yellow to light brown solid | [2] |

| Melting Point | 154-161 °C | [2][3] |

| Boiling Point (Predicted) | 367.2 ± 27.0 °C | [2] |

| Density (Predicted) | 1.676 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.69 ± 0.10 | [2] |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Soluble in DMSO and DMF |

Table 2: Spectroscopic Data Summary for 5-Nitrothiophene-2-carboxylic Acid

| Spectrum Type | Expected Key Features |

| ¹H NMR | Aromatic protons on the thiophene ring are expected in the δ 7.0-8.5 ppm region as doublets. The carboxylic acid proton is expected as a broad singlet in the δ 10-13 ppm region.[4][5] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is anticipated in the δ 165-185 ppm range. Aromatic carbons of the thiophene ring are expected between δ 120-150 ppm.[4][5][6] |

| Infrared (IR) | A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹. A strong C=O stretch should appear around 1680-1710 cm⁻¹. Asymmetrical and symmetrical NO₂ stretches are expected near 1500-1660 cm⁻¹ and 1260-1390 cm⁻¹, respectively.[7][8][9][10] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 173. Common fragments would include the loss of OH (M-17) and COOH (M-45). A key fragment would be the acylium ion [M-OH]⁺.[3][11][12][13] |

Chemical Structure

The chemical structure of 5-Nitrothiophene-2-carboxylic acid is fundamental to its reactivity and biological activity. The diagram below illustrates the arrangement of its atoms and functional groups.

Caption: Chemical structure of 5-Nitrothiophene-2-carboxylic acid.

Experimental Protocols: Synthesis

Two primary routes for the synthesis of 5-Nitrothiophene-2-carboxylic acid are well-documented: the oxidation of 5-nitrothiophene-2-carboxaldehyde and the nitration of 2-thiophenecarboxylic acid.

Synthesis via Oxidation of 5-Nitrothiophene-2-carboxaldehyde

This method provides a high yield of the target compound from its corresponding aldehyde.[3]

Workflow Diagram:

Caption: Experimental workflow for synthesis via oxidation.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise to the cooled reaction mixture, maintaining the temperature.

-

Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Combine the reaction mixture with a second batch if applicable and partition between ethyl acetate and water.

-

Extraction: Extract the organic phase twice with a 5% sodium bicarbonate solution and discard the organic layer.

-

Acidification: Adjust the pH of the basic aqueous phase to 2 using 2N HCl.

-

Final Extraction: Extract the acidified aqueous phase twice with ethyl acetate.

-

Drying and Concentration: Combine the final organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[3]

-

Purification: The crude product can be recrystallized from a heptane/1,2-dichloroethane mixture to yield the pure product.[3]

Synthesis via Nitration of 2-Thiophenecarboxylic Acid

While direct nitration of thiophene can be explosive, the nitration of the deactivated 2-thiophenecarboxylic acid is a viable, albeit less common, route.[2] Milder nitrating agents are recommended for thiophene rings.[14]

Detailed Protocol (Adapted from general thiophene nitration):

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-thiophenecarboxylic acid in a mixture of acetic anhydride and glacial acetic acid. Cool the mixture to 10 °C.

-

Nitrating Mixture: Separately, prepare a solution of fuming nitric acid in glacial acetic acid, ensuring gradual mixing and cooling.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-thiophenecarboxylic acid at a rate that maintains the temperature below room temperature. The appearance of a dark red color may indicate oxidation.

-

Reaction: Allow the reaction to proceed at room temperature for two hours after addition is complete.

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash with water.

-

Purification: The crude product, a mixture of isomers, would require purification, typically by recrystallization from a suitable solvent like petroleum ether, to isolate the 5-nitro isomer.[14]

Biological Activity and Signaling Pathways

Derivatives of 5-nitrothiophene have demonstrated significant biological activity, particularly as antimicrobial and antiparasitic agents. The core mechanism of action often involves the bioreductive activation of the nitro group by specific nitroreductase enzymes present in the target organisms.[15][16]

Mechanism of Action: Bioactivation

5-Nitrothiophene-based compounds often act as pro-drugs. In the target pathogen, such as Leishmania, a type I nitroreductase (NTR) bioactivates the compound. This process is believed to generate reactive nitrogen species, including a hydroxylamine and a transient electrophilic α,β-unsaturated open chain nitrile intermediate. These reactive species can then covalently modify multiple protein targets, leading to cellular damage and death.[16] Key cellular processes disrupted by this mechanism include protein translation, as many affected proteins are ribosomal.[16] The bioactivation can also lead to mitochondrial damage and the accumulation of reactive oxygen species (ROS).[16]

Caption: Bioactivation pathway of 5-nitrothiophene derivatives.

Therapeutic Potential

-

Antileishmanial Activity: 5-Nitrothiophene-2-carboxamides have shown promising activity against Leishmania.[16] Structure-activity relationship (SAR) studies aim to optimize this activity while improving solubility and reducing mammalian cell toxicity.[15]

-

Antibacterial Activity: Nitrothiophene carboxamides have been engineered to overcome bacterial efflux pumps, showing potent, narrow-spectrum activity against multidrug-resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp.[17]

-

Antifungal Activity: Thiosemicarbazone derivatives of 5-nitrothiophene have been identified as potential antifungal agents, with a proposed mechanism involving the inhibition of enzymes related to the ergosterol biosynthesis pathway.[18]

-

Anticancer Activity: 5-Nitrothiophene-2-carboxylic acid is used as a reagent in the preparation of benzothiophene amides that function as nicotinamide ribosyltransferase inhibitors, which have potential antitumor activities.[2]

This guide serves as a foundational resource for professionals engaged in drug discovery and development. The unique properties and versatile reactivity of 5-Nitrothiophene-2-carboxylic acid make it a valuable scaffold for the synthesis of novel therapeutic agents.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5-Nitrothiophene-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. FTIR [terpconnect.umd.edu]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. instanano.com [instanano.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 16. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

- 17. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Nitrothiophene-2-carboxylic Acid

This technical guide provides a comprehensive overview of 5-Nitrothiophene-2-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in the development of novel therapeutic agents.

Core Properties and Data

5-Nitrothiophene-2-carboxylic acid is a solid, pale yellow compound that serves as a crucial intermediate in various organic transformations.[1][2] Its chemical structure, featuring a thiophene ring substituted with a nitro group and a carboxylic acid, makes it a valuable building block for synthesizing more complex molecules with diverse biological activities.[3]

Table 1: Physicochemical Properties of 5-Nitrothiophene-2-carboxylic Acid

| Property | Value |

| Molecular Weight | 173.15 g/mol [2][4][5][6][7] |

| Molecular Formula | C5H3NO4S[4][5][6] |

| CAS Number | 6317-37-9[2][4][5][8][9] |

| Appearance | Pale yellow to light brown solid[1][6] |

| Melting Point | 154-159 °C[2][5][8] |

| Boiling Point | 367.2 ± 27.0 °C (Predicted)[2][8] |

| Density | 1.676 - 1.7 ± 0.1 g/cm³ (Predicted)[1][2][8] |

| pKa | 2.69 ± 0.10 (Predicted)[1][2] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF[6] |

| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place[1][2] |

Experimental Protocols: Synthesis

The synthesis of 5-Nitrothiophene-2-carboxylic acid is most commonly achieved through the oxidation of its corresponding aldehyde, 5-nitrothiophene-2-carboxaldehyde. Below are detailed methodologies for this conversion.

Method 1: Oxidation using Sodium Chlorite and Sulfamic Acid

This protocol outlines the synthesis via oxidation of 5-nitrothiophene-2-carboxaldehyde.

-

Materials:

-

5-nitrothiophene-2-carboxaldehyde

-

Dioxane

-

Sulfamic acid

-

Sodium chlorite

-

Ethyl acetate

-

5% Sodium Bicarbonate (NaHCO3) solution

-

2N Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) and sulfamic acid (1.249 g, 12.87 mmol) in dioxane (30 mL).[1][4]

-

Slowly add an aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) dropwise.[1][4]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[1][4]

-

The reaction mixture is then partitioned between ethyl acetate and water for extraction.[1][4][5]

-

The organic phase is extracted twice with a 5% NaHCO3 solution.[1][4][5]

-

The basic aqueous phase is acidified to a pH of 2 using 2N HCl and then extracted twice with ethyl acetate.[1][4][5]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1][4][5]

-

The solvent is removed under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[1][4][5]

-

Method 2: Oxidation using Bromine in Acetic Acid

This alternative method uses bromine as the oxidizing agent.

-

Materials:

-

5-nitro-2-formyl-thiophene (5-nitrothiophene-2-carboxaldehyde)

-

Anhydrous Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Heptane/1,2-dichloro-ethane mixture

-

-

Procedure:

-

In a 250-ml flask equipped with a stirrer, thermometer, and condenser, add 15.7 g (0.1 mol) of 5-nitro-2-formyl-thiophene, 16.4 g (0.2 mol) of sodium acetate, 16 ml of acetic acid, and 100 ml of distilled water.[4]

-

Heat the suspension to approximately 40° C under vigorous stirring.[4]

-

Add 16 g (0.1 mol) of bromine through a dropping funnel over 15-20 minutes, allowing the temperature to rise to 70° C.[4]

-

Let the mixture react for one hour at 80° C.[4]

-

Pour the reaction mixture into iced water containing hydrochloric acid and extract with ether.[4]

-

Dry the ethereal phase over sodium sulfate and evaporate the solvent.[4]

-

Recrystallize the crude product from a 70/30 heptane/1,2-dichloro-ethane mixture to obtain pure 5-nitro-2-thenoic acid (yield: 81%).[4]

-

Applications in Research and Drug Development

5-Nitrothiophene-2-carboxylic acid is a valuable reagent in medicinal chemistry, primarily used as an intermediate for creating derivatives with therapeutic potential.[1][2]

-

Anticancer and Antitumor Agents: It is a key reagent in the preparation of benzothiophene amides. These compounds function as inhibitors of nicotinamide ribosyltransferase, indicating potential applications as antitumor and anticancer agents.[1][2]

-

Antileishmanial Activity: Derivatives, specifically 5-nitrothiophene-2-carboxamides, have shown promising antileishmanial activity.[10] These compounds are bioactivated by a type I nitroreductase within the Leishmania parasite.[10] This activation leads to mitochondrial damage, the accumulation of reactive oxygen species (ROS), and ultimately disrupts protein translation, showcasing a multi-faceted mode of action.[10]

-

Antibacterial Agents: Thiophene-2-carboxamide derivatives, including nitro-substituted variants, have been identified as lead compounds for developing narrow-spectrum antibacterial agents.[3]

-

General Organic Synthesis: Beyond direct pharmaceutical applications, it serves as a versatile intermediate in a variety of organic transformations.[1][2] The carboxylic acid group is a key functional moiety that can be modified to create a wide range of derivatives for applications in pharmaceuticals, advanced materials, and agrochemicals.[11]

The workflow below illustrates the logical progression from the synthesis of 5-Nitrothiophene-2-carboxylic acid to its application in the drug discovery pipeline.

Figure 1: Workflow from synthesis of 5-Nitrothiophene-2-carboxylic acid to its use in drug discovery.

Bioactivation Pathway of Derivatives

While 5-Nitrothiophene-2-carboxylic acid itself is an intermediate, its amide derivatives have a well-studied mechanism against Leishmania. This provides a valuable model for understanding the potential biological activity of compounds derived from this scaffold. The diagram below illustrates the proposed bioactivation pathway.

Figure 2: Proposed bioactivation pathway of 5-nitrothiophene-2-carboxamide derivatives in Leishmania.

Conclusion

5-Nitrothiophene-2-carboxylic acid is a cornerstone molecule for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis and the significant biological activities of its derivatives, ranging from anticancer to antiparasitic, underscore its importance. This guide provides the essential data and protocols for researchers and scientists to effectively utilize this compound in their work, paving the way for future therapeutic innovations.

References

- 1. 5-Nitrothiophene-2-carboxylic acid | 6317-37-9 [chemicalbook.com]

- 2. 5-Nitrothiophene-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Nitrothiophene-2-carboxylic acid CAS#: 6317-37-9 [chemicalbook.com]

- 6. 5-Nitrothiophene-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & SDS | Chemical Information China [chemheterocycles.com]

- 7. 5-ç¡åºå»å©-2-ç²é ¸ - å京æ²ä¼¦ç§ææéå ¬å¸ [wolloo.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Nitrothiophene-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 10. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-nitrothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[1][2] The document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of 5-nitrothiophene-2-carboxylic acid is predominantly achieved through the oxidation of a precursor molecule, with the specific starting material defining the pathway. The most common and well-documented routes involve the oxidation of 5-nitrothiophene-2-carboxaldehyde or 2-acetyl-5-nitrothiophene. A direct nitration of 2-thiophenecarboxylic acid is a conceivable route, though it is often complicated by the formation of isomeric mixtures.[3][4]

Oxidation of 5-Nitrothiophene-2-carboxaldehyde

The oxidation of 5-nitrothiophene-2-carboxaldehyde is a direct and efficient method for the synthesis of 5-nitrothiophene-2-carboxylic acid. Two primary protocols are widely employed, utilizing either sodium chlorite or bromine as the oxidizing agent.

This method is a common and effective way to oxidize aldehydes to carboxylic acids under mild conditions.[1][5]

Experimental Protocol:

-

Dissolve 5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) in dioxane (30 mL) with sulfamic acid (1.249 g, 12.87 mmol) and cool the mixture to 0 °C.[1][5]

-

Slowly add an aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) in water (14 mL) dropwise to the cooled mixture.[1][5]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[1][5]

-

Combine the reaction mixture with a second, identically prepared batch if scaling up.[1][5]

-

Perform an extraction by partitioning with ethyl acetate and water.[1][5]

-

Extract the organic phase twice with a 5% NaHCO3 solution and discard the organic layer.[1][5]

-

Adjust the pH of the basic aqueous phase to 2 with 2N HCl.[1][5]

-

Extract the acidified aqueous phase twice with ethyl acetate.[1][5]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][5]

-

Remove the solvent by concentration under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[1][5]

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| 5-nitrothiophene-2-carboxaldehyde | Sodium chlorite, Sulfamic acid | Dioxane, Water | 0 °C to RT | 2 hours | Not explicitly stated, but implied to be high | [1][5] |

An alternative oxidation method involves the use of bromine in the presence of sodium acetate and acetic acid.[5]

Experimental Protocol:

-

In a 250-ml flask equipped with a central stirrer, thermometer, and condenser, combine 15.7 g (0.1 mol) of 5-nitro-2-formyl-thiophene, 16.4 g (0.2 mol) of anhydrous sodium acetate, 16 ml of glacial acetic acid, and 100 ml of distilled water.[5]

-

Maintain vigorous stirring and heat the suspension to approximately 40° C.[5]

-

Through a dropping funnel, add 16 g (0.1 mol) of bromine over 15 to 20 minutes.[5]

-

Allow the mixture to react for one hour at 80° C.[5]

-

Pour the reaction mixture into iced water containing hydrochloric acid and extract with ether.[5]

-

Dry the ethereal phase over sodium sulphate and evaporate to dryness using a rotary evaporator.[5]

-

Recrystallize the crude product from a 70/30 heptane/1,2-dichloroethane mixture and then cool to 0° C to obtain the pure product.[5]

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (Crude) | Yield (Pure) | Reference |

| 5-nitro-2-formyl-thiophene | Bromine, Sodium acetate | Acetic acid, Water | 40 °C then 80 °C | ~1.5 hours | 98.5% | 81% | [5] |

Oxidation of 2-Acetyl-5-nitrothiophene via Haloform Reaction

The haloform reaction provides a classic method for converting methyl ketones into carboxylic acids.[1][2][6][7][8] This pathway is applicable to the synthesis of 5-nitrothiophene-2-carboxylic acid from 2-acetyl-5-nitrothiophene.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-acetyl-5-nitrothiophene in a suitable solvent such as ethanol.[1]

-

Prepare an aqueous solution of sodium hypochlorite (NaClO) and an excess of sodium hydroxide (NaOH).[6]

-

Cool the flask containing the 2-acetyl-5-nitrothiophene solution in an ice bath.

-

Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the reaction temperature below 40°C.[6]

-

After the addition is complete, continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography.[1]

-

Add a solution of sodium bisulfite to quench any excess sodium hypochlorite.[6]

-

Acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid.[1]

-

Extract the acidified aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.[1][6]

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1][6]

-

Evaporate the solvent under reduced pressure to obtain the crude 5-nitrothiophene-2-carboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as hot water, to yield the pure product.[6]

Quantitative Data (General Haloform Reaction):

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Methyl Ketone (general) | Sodium hypochlorite, Sodium hydroxide | Ethanol/Water | 0 °C to RT | 12 hours | Up to 92% | [1] |

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations described in this guide.

References

- 1. Haloform Reaction | NROChemistry [nrochemistry.com]

- 2. Haloform reaction - Wikipedia [en.wikipedia.org]

- 3. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Technical Guide to the Solubility of 5-Nitrothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitrothiophene-2-carboxylic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the established experimental protocols for determining solubility and provides a framework for the presentation of such data.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. In drug development, solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For 5-Nitrothiophene-2-carboxylic acid, understanding its solubility profile is essential for designing effective delivery systems and predicting its absorption and distribution in biological systems.

Qualitative Solubility Profile

General observations indicate that 5-Nitrothiophene-2-carboxylic acid is insoluble in water and demonstrates solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [1]. This qualitative assessment suggests a lipophilic character, which is a crucial consideration for its potential as a therapeutic agent.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | 25 | Data Unavailable | Data Unavailable | Gravimetric | [Hypothetical Data] |

| Ethanol | 25 | Data Unavailable | Data Unavailable | Gravimetric | [Hypothetical Data] |

| Acetone | 25 | Data Unavailable | Data Unavailable | Spectrophotometric | [Hypothetical Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Unavailable | Data Unavailable | Gravimetric | [Hypothetical Data] |

| Dimethylformamide (DMF) | 25 | Data Unavailable | Data Unavailable | Gravimetric | [Hypothetical Data] |

| Water | 25 | Data Unavailable | Data Unavailable | Spectrophotometric | [Hypothetical Data] |

| Phosphate Buffer (pH 7.4) | 37 | Data Unavailable | Data Unavailable | Spectrophotometric | [Hypothetical Data] |

Experimental Protocols for Solubility Determination

The determination of quantitative solubility is a precise experimental process. Two common and reliable methods are the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a specific volume of a solvent to form a saturated solution at a given temperature.

Experimental Workflow:

Detailed Steps:

-

An excess amount of 5-Nitrothiophene-2-carboxylic acid is added to a known volume of the selected solvent in a sealed container to ensure that a saturated solution is formed.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) in a temperature-controlled environment for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

-

Once equilibrium is achieved, the undissolved solid is separated from the solution using filtration (e.g., with a syringe filter) or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

A precise volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container.

-

The solvent is removed by evaporation, often under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the compound.

-

The container with the dried solid residue is weighed.

-

The solubility is calculated by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved solid. This mass is then divided by the volume of the supernatant taken to express the solubility, typically in g/L or mg/mL.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Experimental Workflow:

Detailed Steps:

-

Preparation of a Calibration Curve: A series of standard solutions of 5-Nitrothiophene-2-carboxylic acid with known concentrations are prepared in the chosen solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which should be determined beforehand by scanning the UV-Vis spectrum of the compound.

-

A calibration curve is constructed by plotting absorbance against concentration. This should yield a linear relationship.

-

Analysis of the Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear supernatant is accurately diluted with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

The absorbance of this diluted solution is measured at λmax.

-

The concentration of the diluted sample is determined using the equation of the line from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Conclusion

While quantitative solubility data for 5-Nitrothiophene-2-carboxylic acid remains to be extensively published, this guide provides the necessary framework for researchers to both generate and interpret this critical information. The provided experimental protocols for gravimetric and spectrophotometric analysis offer robust and reliable means to determine the solubility of this compound in various solvents, which is a crucial step in its journey through the drug development pipeline. The consistent and clear presentation of such data, as outlined in this guide, will be invaluable to the scientific community.

References

Spectroscopic Analysis of 5-Nitrothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Nitrothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for obtaining these spectra, and presents visual aids to facilitate understanding of the molecular structure and analytical workflows.

Introduction

5-Nitrothiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₃NO₄S. Its structure, featuring a thiophene ring substituted with a carboxylic acid and a nitro group, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for confirming the identity, purity, and structural integrity of the compound in research and development settings. This guide serves as a practical resource for the spectroscopic characterization of this important molecule.

Spectroscopic Data

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of 5-Nitrothiophene-2-carboxylic acid. This data is compiled from typical values for similar structures and general spectroscopic principles for aromatic carboxylic acids.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For 5-Nitrothiophene-2-carboxylic acid, the spectrum is expected to show signals for the two aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for 5-Nitrothiophene-2-carboxylic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10-13 | Singlet (broad) | -COOH |

| ~8.0-8.5 | Doublet | H-3 |

| ~7.5-8.0 | Doublet | H-4 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of 5-Nitrothiophene-2-carboxylic acid is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Nitrothiophene-2-carboxylic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=O (Carboxylic Acid) |

| ~150-160 | C-5 (attached to NO₂) |

| ~130-140 | C-2 (attached to COOH) |

| ~125-135 | C-3 |

| ~120-130 | C-4 |

Note: The exact chemical shifts can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Nitrothiophene-2-carboxylic acid will be characterized by the stretching and bending vibrations of its key functional groups.

Table 3: Predicted IR Absorption Frequencies for 5-Nitrothiophene-2-carboxylic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1540 and ~1350 | N-O asymmetric and symmetric stretch | Nitro Group |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1200 | O-H bend | Carboxylic Acid |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 5-Nitrothiophene-2-carboxylic acid.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of 5-Nitrothiophene-2-carboxylic acid.

Materials:

-

5-Nitrothiophene-2-carboxylic acid sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-Nitrothiophene-2-carboxylic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton's exchange rate).

-

Cap the NMR tube and gently vortex until the sample is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set up a proton-decoupled ¹³C experiment.

-

Define the spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of solid 5-Nitrothiophene-2-carboxylic acid.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

5-Nitrothiophene-2-carboxylic acid sample (solid)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe moistened with isopropanol if necessary.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 5-Nitrothiophene-2-carboxylic acid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis and Cleaning:

-

The resulting spectrum will be displayed in terms of absorbance or transmittance.

-

Label the significant peaks corresponding to the functional groups.

-

After analysis, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

-

Visualizations

The following diagrams illustrate the key structural features and analytical workflows related to the spectroscopic analysis of 5-Nitrothiophene-2-carboxylic acid.

An In-depth Technical Guide on the Mechanism of Action of 5-Nitrothiophene-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrothiophene-2-carboxylic acid is a key heterocyclic building block utilized in the synthesis of a diverse range of pharmacologically active compounds. While direct biological activity of the parent acid is not extensively documented, its derivatives have demonstrated significant potential as antimicrobial, antileishmanial, and anticancer agents. The core mechanism of action for many of these derivatives hinges on the bioactivation of the 5-nitro group by nitroreductase enzymes present in target organisms or cells. This process generates reactive nitrogen species that induce cellular damage through various pathways, including oxidative stress, mitochondrial dysfunction, and inhibition of protein synthesis. This technical guide provides a comprehensive overview of the elucidated mechanisms of action of 5-Nitrothiophene-2-carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

5-Nitrothiophene-2-carboxylic acid serves as a crucial scaffold in medicinal chemistry. Its thiophene ring is a bioisostere of the benzene ring, offering similar structural properties with altered electronic characteristics, while the nitro group at the 5-position is a key pharmacophore that can be metabolically activated. The carboxylic acid at the 2-position provides a convenient handle for synthetic modification, allowing for the creation of diverse libraries of amides, esters, and other derivatives with a wide spectrum of biological activities. This guide will delve into the primary mechanisms through which these derivatives exert their therapeutic effects.

Core Mechanism of Action: Bioactivation via Nitroreductases

A recurring theme in the mechanism of action of 5-nitrothiophene derivatives is their role as prodrugs that require enzymatic activation. This activation is primarily carried out by nitroreductases, enzymes that are present in various pathogens and cancer cells and are capable of reducing the nitro group.

The proposed general mechanism is a multi-step process:

-

Enzymatic Reduction: The 5-nitro group of the thiophene derivative is reduced by a nitroreductase enzyme, often a Type I nitroreductase, in the target cell (e.g., Leishmania, bacteria).

-

Formation of Reactive Intermediates: This reduction leads to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species.

-

Cellular Damage: These reactive intermediates can then interact with and damage various cellular components, leading to cell death.

Antileishmanial Activity

Derivatives of 5-Nitrothiophene-2-carboxylic acid, particularly 5-nitrothiophene-2-carboxamides, have shown promising activity against Leishmania species.[1]

Mechanism of Action

The antileishmanial activity is a classic example of the nitroreductase-mediated bioactivation.[1]

-

Bioactivation: In Leishmania major, the 5-nitrothiophene-2-carboxamides are bioactivated by a type I nitroreductase (LmjNTR1).[1]

-

Metabolite Formation: This bioactivation leads to the formation of several metabolites, including a proposed transient electrophilic α,β-unsaturated open chain nitrile intermediate.[1]

-

Downstream Effects: The accumulation of these reactive metabolites results in:

-

Mitochondrial Damage: Disruption of the mitochondrial membrane potential.

-

Reactive Oxygen Species (ROS) Accumulation: Increased oxidative stress within the parasite.

-

Disruption of Protein Translation: Covalent modification and inhibition of ribosomal proteins, leading to a shutdown of protein synthesis.[1]

-

Quantitative Data

The following table summarizes the antileishmanial activity of a representative 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivative.

| Compound ID | Organism | Assay | Time Point | IC50 (µg/mL) | Reference |

| 6e | Leishmania major promastigotes | MTT Assay | 24 h | 11.2 | [2] |

| 6e | Leishmania major promastigotes | MTT Assay | 48 h | 7.1 | [2] |

| Glucantime | Leishmania major promastigotes | MTT Assay | 24 h | 50 | [2] |

| Glucantime | Leishmania major promastigotes | MTT Assay | 48 h | 25 | [2] |

Anticancer Activity

Various derivatives of 5-Nitrothiophene-2-carboxylic acid have been synthesized and evaluated for their anticancer properties. The mechanism often involves the induction of apoptosis.

Mechanism of Action

The anticancer effects of these derivatives are linked to the induction of programmed cell death through multiple pathways:

-

Apoptosis Induction: Treatment with these compounds leads to an increase in the population of apoptotic cells.[3]

-

Mitochondrial Membrane Depolarization: The compounds cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

-

Caspase-3 Activation: They trigger the activation of caspase-3, a critical executioner caspase in apoptosis.[3]

Quantitative Data

The following table presents the cytotoxic activity of representative 5-nitrothiophene derivatives against various cancer cell lines.

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| 2h | Leukemia (MOLT-4, SR) | GI50 | < 0.01 - 0.02 | [4] |

| 2h | Colon Cancer (SW-620) | GI50 | < 0.01 - 0.02 | [4] |

| 2h | CNS Cancer (SF-539) | GI50 | < 0.01 - 0.02 | [4] |

| 2h | Melanoma (SK-MEL-5) | GI50 | < 0.01 - 0.02 | [4] |

| 14b | Breast Cancer (MDA-MB-231) | MTT Assay | 6.61 | [5] |

Antimicrobial Activity

Derivatives of 5-Nitrothiophene-2-carboxylic acid have demonstrated potent antibacterial activity, including against drug-resistant strains.

Mechanism of Action

Similar to its antileishmanial activity, the antimicrobial effect is believed to be mediated by the reduction of the nitro group by bacterial nitroreductases. This generates reactive species that are toxic to the bacteria.

Quantitative Data

The table below summarizes the minimal inhibitory concentrations (MIC) for a 5-nitro-2-thiophenecarbaldehyde derivative against Staphylococcus aureus.

| Compound ID | Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| KTU-286 | Pan-susceptible S. aureus | 0.5 | 1 | [6] |

| KTU-286 | Vancomycin-resistant S. aureus (VRSA) | 4 | 4 | [6] |

| KTU-286 | Methicillin-resistant S. aureus (MRSA) | - | - | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Bacterial Suspension: A few colonies of the pathogenic strain are inoculated into 4 mL of peptone water and incubated for 2-5 hours to achieve a bacterial suspension equivalent to a 0.5 McFarland standard.[7]

-

Compound Dilution: The test compound is dissolved in DMSO and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.[7]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.[7]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Conclusion

5-Nitrothiophene-2-carboxylic acid is a versatile scaffold in drug discovery. While the parent compound itself is primarily a synthetic intermediate, its derivatives exhibit a broad range of potent biological activities. The central mechanism for many of these activities is the bioactivation of the 5-nitro group by nitroreductase enzymes, leading to the generation of cytotoxic reactive species. This prodrug strategy is particularly effective in targeting microbial pathogens and cancer cells that express these enzymes. Further research into the specific cellular targets of the reactive metabolites and the structure-activity relationships of different derivatives will be crucial for the development of novel therapeutics based on this promising chemical scaffold.

References

- 1. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

- 2. Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Unseen Arsenal: A Technical Guide to the Biological Activity of 5-Nitrothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Among the myriad of heterocyclic compounds, 5-nitrothiophene-2-carboxylic acid and its derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these compounds, presenting a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Derivatives of 5-nitrothiophene-2-carboxylic acid have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been observed against various cancer cell lines, with a primary mechanism involving the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various 5-nitrothiophene derivatives against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2b (bearing 4-nitrophenyl) | A549 (Human Lung Carcinoma) | Not explicitly stated, but showed high activity | [1] |

| Compound 2c (bearing phenyl) | A549 (Human Lung Carcinoma) | Not explicitly stated, but showed high activity | [1] |

| Compound 2d (bearing 4-cyanophenyl) | A549 (Human Lung Carcinoma) | Not explicitly stated, but showed high activity | [1] |

| LNN-05 | HL-60 (Human Promyelocytic Leukemia) | 0.5 - 1.9 µg/mL | [2] |

| Thiophene Derivative F8 | CCRF-CEM (Acute Lymphoblastic Leukemia) | 2.89 (24h CC50) | [3] |

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanism of Action: The Apoptotic Pathway

Studies have indicated that these compounds trigger the intrinsic apoptotic pathway. This is characterized by the depolarization of the mitochondrial membrane and the activation of key executioner enzymes like caspase-3.[1][2] Compound 2c, for instance, has been shown to be an excellent activator of caspase-3.[1] Furthermore, some derivatives, such as LNN-05, have been observed to induce cell cycle arrest in the G1 phase and promote morphological changes consistent with apoptosis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the 5-nitrothiophene-2-carboxylic acid derivatives and incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add 50 µL of a 1 mg/mL MTT solution to each well and incubate for 4 hours under normal cell culture conditions.[4]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity: A Multi-pronged Attack on Pathogens

5-Nitrothiophene-2-carboxylic acid derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action are diverse, highlighting their potential as versatile antimicrobial agents.

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

The following table presents the Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives against selected bacterial strains.

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitrothiophene carboxamides | E. coli | >40 (for nfsB knockout) | [5] |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [6] |

| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | [6] |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [6] |

| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [6] |

| p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | Multidrug-resistant S. aureus | Significant bacteriostatic activity | [7] |

A key mechanism for the antibacterial action of 5-nitrothiophene derivatives is their bioactivation by bacterial nitroreductases, such as NfsA and NfsB in E. coli.[5] These enzymes reduce the nitro group of the thiophene ring, leading to the formation of cytotoxic reactive species that can damage cellular components.[5][8] This prodrug approach provides a degree of selectivity for bacterial cells possessing these enzymes.

Antifungal Activity

Derivatives of 5-nitrothiophene have also exhibited promising antifungal properties.

| Compound ID/Reference | Fungal Strain | MIC (µg/mL) | Reference |

| 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 | [9] |

| 5CN05 | Candida species | 270 - 540 | [10] |

| 5CN05 | Cryptococcus neoformans | 17 | [10] |

A primary mode of antifungal action for some thiophene derivatives is the inhibition of ergosterol biosynthesis.[11] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death. This mechanism is analogous to that of azole antifungal drugs.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[12]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 5-nitrothiophene-2-carboxylic acid derivative in a 96-well microtiter plate containing an appropriate broth medium.[13]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[14]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[12]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[12]

Antileishmanial Activity: Targeting Parasitic Protozoa

Leishmaniasis, a parasitic disease caused by Leishmania species, is a significant global health concern. 5-Nitrothiophene-2-carboxamides have been identified as a promising class of compounds with potent antileishmanial activity.

Quantitative Antileishmanial Activity Data

| Compound ID/Reference | Leishmania Species | IC50 (µM) | Reference |

| 5-Nitro-furan nitrone (1a) | L. amazonensis (amastigotes) | 2.76 | [15] |

| 5-Nitro-furan nitrone (1b) | L. amazonensis (amastigotes) | 1.07 | [15] |

| 5-Nitro-furan nitrone (1c) | L. amazonensis (amastigotes) | 2.04 | [15] |

| 5-Nitro-thiophene nitrone (2b) | L. amazonensis (amastigotes) | 3.81 | [15] |

| 5-Nitro-thiophene nitrone (2c) | L. amazonensis (amastigotes) | 5.42 | [15] |

Mechanism of Action: A Complex Cascade

The antileishmanial action of 5-nitrothiophene-2-carboxamides is multifaceted. Similar to their antibacterial counterparts, these compounds are bioactivated by a type I nitroreductase within the Leishmania parasite.[16][17] This activation leads to the formation of reactive metabolites that cause mitochondrial damage and the accumulation of reactive oxygen species (ROS).[16][17] Furthermore, proteomic studies have revealed that these compounds can covalently modify multiple protein targets, with a significant impact on ribosomal proteins involved in translation, suggesting a disruption of protein synthesis as a major mode of action.[16]

Conclusion

The derivatives of 5-nitrothiophene-2-carboxylic acid represent a versatile and potent class of bioactive molecules. Their ability to induce apoptosis in cancer cells, coupled with their broad-spectrum antimicrobial and antileishmanial activities, underscores their significant therapeutic potential. The diverse mechanisms of action, including enzymatic bioactivation and targeting of fundamental cellular processes, offer multiple avenues for further drug development and optimization. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the discovery of novel therapeutic agents, providing a comprehensive overview of the biological activities and experimental evaluation of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 5. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. youtube.com [youtube.com]

- 15. Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 17. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

5-Nitrothiophene-2-carboxylic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 5-Nitrothiophene-2-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry. This document details its synthesis, physicochemical properties, and diverse biological activities, with a focus on its derivatives that have shown promise as anticancer, antimicrobial, and antiprotozoal agents.

Chemical and Physical Properties

5-Nitrothiophene-2-carboxylic acid is a yellow to light brown solid that is insoluble in water but soluble in common organic solvents like DMSO and DMF.[1] It is a key intermediate in various organic transformations and is notably used in the preparation of benzothiophene amides, which function as nicotinamide ribosyltransferase inhibitors with potential antitumor activities.[2][3]

| Property | Value | Reference |

| Molecular Formula | C5H3NO4S | [1] |

| Molar Mass | 173.15 g/mol | [1] |

| Melting Point | 182 - 186 °C | [1] |

| pKa | Approx. 2.4 (carboxylic acid group) | [1] |

| Appearance | Yellow to light brown solid | [1] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF | [1] |

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

The synthesis of 5-Nitrothiophene-2-carboxylic acid is most commonly achieved through the oxidation of 5-nitrothiophene-2-carboxaldehyde. Two primary methods are detailed below.

Experimental Protocols

Method 1: Oxidation with Sodium Chlorite

This method utilizes sodium chlorite as the oxidizing agent in the presence of sulfamic acid.

Materials:

-

5-nitrothiophene-2-carboxaldehyde

-

Dioxane

-

Sulfamic acid

-

Sodium chlorite

-

Ethyl acetate

-

5% Sodium bicarbonate (NaHCO3) solution

-

2N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) in dioxane (30 mL) with sulfamic acid (1.249 g, 12.87 mmol) and cool the mixture to 0 °C.[4]

-

Slowly add an aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) dropwise (14 mL).[4]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[4]

-

The reaction mixture is then subjected to an extraction procedure. Partition the mixture with ethyl acetate and water.[2][4]

-

Extract the organic phase twice with a 5% NaHCO3 solution and discard the organic layer.[2][4]

-

Adjust the pH of the basic aqueous phase to 2 with 2N HCl.[2][4]

-

Extract the acidified aqueous phase twice with ethyl acetate.[2][4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][4]

-

Remove the solvent under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[2][4]

Method 2: Oxidation with Bromine in Acetic Acid

This protocol employs bromine as the oxidizing agent in an acetic acid medium.

Materials:

-

5-nitro-2-formyl-thiophene (5-nitrothiophene-2-carboxaldehyde)

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Distilled water

-

Ether

-

Heptane

-

1,2-dichloroethane

-

Hydrochloric acid (for workup)

-

Sodium sulfate

Procedure:

-

In a 250-ml flask equipped with a stirrer, thermometer, and condenser, add 15.7 g (0.1 mol) of 5-nitro-2-formyl-thiophene, 16.4 g (0.2 mol) of sodium acetate, 16 ml of acetic acid, and 100 ml of distilled water.[4]

-

Heat the suspension to approximately 40° C under vigorous stirring.[4]

-

Add 16 g (0.1 mol) of bromine dropwise over 15 to 20 minutes, allowing the temperature to rise to 70° C.[4]

-

Maintain the reaction mixture at 80° C for one hour.[4]

-

Pour the reaction mixture into iced water containing hydrochloric acid and extract with ether.[4]

-

Dry the ethereal phase over sodium sulfate and evaporate the solvent using a rotary evaporator.[4]

-

Recrystallize the crude product from a 70/30 mixture of heptane/1,2-dichloroethane to obtain pure 5-nitro-2-thenoic acid. A crude yield of 98.5% and a pure yield of 81% have been reported.[4]

Caption: General workflow for the synthesis of 5-Nitrothiophene-2-carboxylic acid.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Carboxylic acids typically show a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton of the carboxyl group usually appears as a singlet far downfield, around 12 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxyl carbon atom gives a signal in the range of 165 to 185 ppm.

Biological Activities of 5-Nitrothiophene-2-carboxylic Acid Derivatives

Derivatives of 5-Nitrothiophene-2-carboxylic acid have demonstrated a wide range of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs.

Antileishmanial Activity